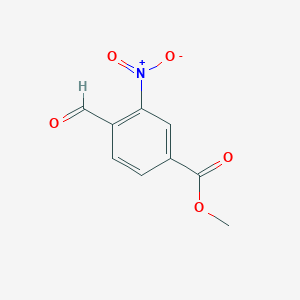
1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane
Vue d'ensemble
Description
“1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane” is a chemical compound with the molecular formula C18H321. It has a molecular weight of 248.4 g/mol1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of a compound similar to “1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane” was mentioned in a study2. The yield of the adduct of 1-vinyl-4-tert-butyl-1-cyclohexene with methyl acrylate was substantially increased by running the reaction in the presence of aluminum chloride2. However, the exact synthesis process for “1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane” can be inferred from its name and the general principles of organic chemistry. It likely contains a cyclohexane ring, which is a six-membered ring of carbon atoms, each bonded to two other carbons and two hydrogens. The “1-Butyl” and “4-(4-ethenylcyclohexyl)” parts of the name suggest that there are butyl and ethenylcyclohexyl substituents on the cyclohexane ring34. However, the exact 3D conformation of this molecule is not provided in the available resources.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane”. However, cyclohexane derivatives in general can undergo a variety of chemical reactions, including substitution, addition, and elimination reactions56.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane” are not explicitly mentioned in the available resources. However, similar compounds like 1-Butylcyclohexene have properties such as a density of 0.8±0.1 g/cm³, boiling point of 182.0±7.0 °C at 760 mmHg, vapour pressure of 1.1±0.2 mmHg at 25°C, and a flash point of 52.7±6.6 °C7.
Applications De Recherche Scientifique
Activity Coefficients and Solvent Applications
Research by Domańska et al. (2016) focused on the activity coefficients at infinite dilution of various solutes, including alkanes and cycloalkanes, in ionic liquids. This study provides insights into solvent properties and separation applications, particularly for cyclohexane/cyclohexene separation. Such information could be indirectly relevant to understanding the behavior and applications of "1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane" in solvent and separation processes (Domańska, Wlazło, & Karpińska, 2016).
Catalytic Oxidation and Chemical Industry Applications
Cao et al. (2018) reviewed the selective catalytic oxidation of cyclohexene, a process that produces various industrially significant intermediates. While the study does not directly mention "1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane," understanding catalytic oxidation processes involving cyclohexene derivatives could offer insights into potential chemical synthesis pathways and applications in the chemical industry (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Cyclohexane Oxidation and Industrial Relevance
The oxidation of cyclohexane is a critical process for producing intermediates like cyclohexanol and cyclohexanone, essential for nylon production. Research by khirsariya and Mewada (2014) discusses the challenges and developments in cyclohexane oxidation, highlighting its industrial significance. This context might be relevant for exploring applications of "1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane" in related industrial processes (khirsariya & Mewada, 2014).
Pyrolysis and Petrochemical Research
Aribike and Susu (2018) reviewed the pyrolysis of n-heptane and cyclohexane, focusing on mechanistic modeling. This research can provide a foundation for understanding the thermal decomposition and reaction pathways of cyclohexane derivatives, potentially relevant to "1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane" in petrochemical research and applications (Aribike & Susu, 2018).
Safety And Hazards
The safety and hazards associated with “1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane” are not specified in the available resources. However, it’s always important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing8910.
Orientations Futures
The future directions for the study or use of “1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane” are not specified in the available resources. Further research and experimentation would be needed to explore its potential applications and properties.
Propriétés
IUPAC Name |
1-butyl-4-(4-ethenylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h4,15-18H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLLLQZSIESBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599332 | |
| Record name | 4-Butyl-4'-ethenyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane | |
CAS RN |
153429-47-1 | |
| Record name | 4-Butyl-4'-ethenyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Bicyclohexyl, 4-butyl-4'-ethenyl-, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



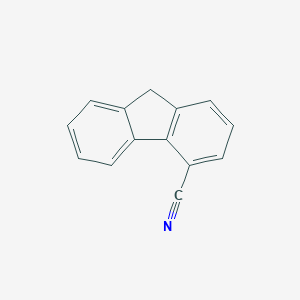
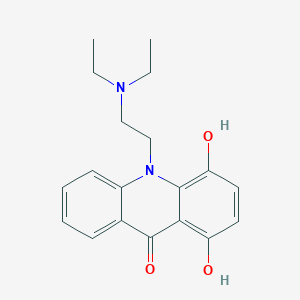
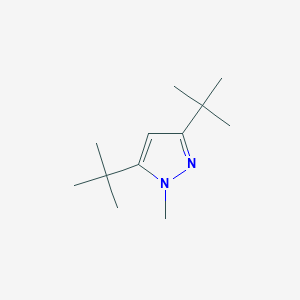
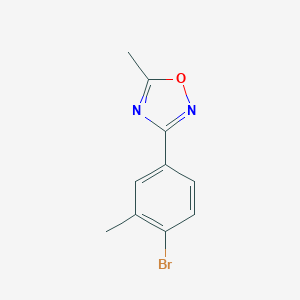
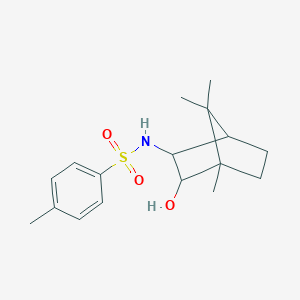
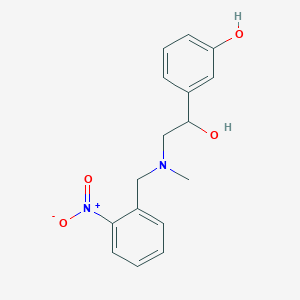



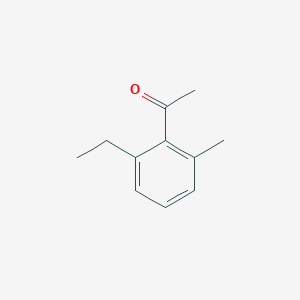

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
